molecular formula C9H10ClNO3S B080865 4-Acetamido-3-methylbenzene-1-sulfonyl chloride CAS No. 14988-21-7

4-Acetamido-3-methylbenzene-1-sulfonyl chloride

Cat. No.: B080865
CAS No.: 14988-21-7
M. Wt: 247.7 g/mol
InChI Key: PTQIUVQLPQCNMB-UHFFFAOYSA-N
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Description

4-Acetamido-3-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10ClNO3S. It is a derivative of benzene, featuring an acetamido group, a methyl group, and a sulfonyl chloride group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Acetamido-3-methylbenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonylation of 4-acetamido-3-methylbenzene using chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonylation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Acetamido-3-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-acetamido-3-methylbenzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetamido-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both acetamido and sulfonyl chloride groups, which confer distinct reactivity and versatility in chemical synthesis. The acetamido group can participate in hydrogen bonding and other interactions, enhancing the compound’s utility in various applications .

Properties

IUPAC Name

4-acetamido-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-6-5-8(15(10,13)14)3-4-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQIUVQLPQCNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469274
Record name 4-Acetamido-3-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14988-21-7
Record name 4-Acetamido-3-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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